C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride
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Overview
Description
C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a 4-chloro-benzyl group attached to the piperidine ring, which is further linked to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chloro-benzyl Group: The 4-chloro-benzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the piperidine ring.
Attachment of the Methylamine Group:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzyl group, converting it to a corresponding alcohol.
Substitution: The chlorine atom in the 4-chloro-benzyl group can be substituted with other nucleophiles, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride
- 1-(4-Chlorobenzyl)piperazine
Comparison: C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride is unique due to the position of the methylamine group on the piperidine ring. This structural difference can influence its reactivity and binding properties compared to similar compounds. For instance, the position of the substituents can affect the compound’s ability to interact with biological targets, leading to variations in its pharmacological profile.
Biological Activity
C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2 and a molecular weight of approximately 275.21 g/mol. It features a piperidine ring substituted with a 4-chlorobenzyl group and a methylamine moiety, which enhances its solubility in water, making it suitable for various pharmacological and medicinal chemistry applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structural characteristics of this compound contribute to its biological activity. The presence of the 4-chlorobenzyl group is significant as it may influence receptor affinity and modulate neurotransmitter systems, similar to other piperidine derivatives.
Key Features
Property | Value |
---|---|
Molecular Formula | C13H20Cl2N2 |
Molecular Weight | 275.21 g/mol |
Solubility | High (in water) |
The mechanism of action of this compound involves interactions with specific receptors in the nervous system. Preliminary studies suggest that it may affect neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for various neurological functions.
Interaction with Receptors
The compound's piperidine structure allows it to bind effectively to neurotransmitter receptors, potentially modulating their activity. The chlorobenzyl group may enhance binding affinity, influencing pharmacological outcomes.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : The compound has been investigated for its potential in treating neurological disorders due to its interaction with neurotransmitter systems.
- Antidepressant Properties : Some studies suggest that it may exhibit antidepressant-like effects, possibly through serotonin receptor modulation.
- Analgesic Activity : There are indications of pain-relieving properties, aligning with the actions of other piperidine derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Neurotransmitter Interaction : A study demonstrated that compounds similar to this compound significantly impacted serotonin uptake in vitro, suggesting potential antidepressant effects .
- Analgesic Effects : Research conducted on animal models indicated that administration of this compound resulted in a notable decrease in pain response, supporting its potential use as an analgesic .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Molecular Formula | Key Features |
---|---|---|
C-[1-(4-Methyl-benzyl)-piperidin-3-yl]-methylamine hydrochloride | C13H20ClN2 | Contains a methyl group instead of chlorine; different receptor affinity. |
C-[1-(Phenyl)-piperidin-3-yl]-methylamine hydrochloride | C13H18N2 | Lacks chlorine; may exhibit different pharmacological properties. |
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-13-5-3-11(4-6-13)9-16-7-1-2-12(8-15)10-16;/h3-6,12H,1-2,7-10,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZIUGXWXHZQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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